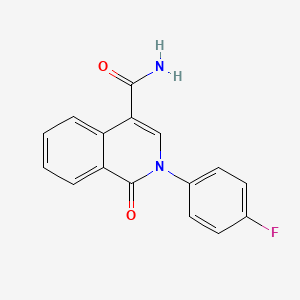![molecular formula C18H16ClN3O2S B3129755 N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine CAS No. 339107-53-8](/img/structure/B3129755.png)
N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine
概要
説明
N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a pyrimidine ring substituted with a chlorophenyl group and a phenylsulfonyl group, along with a dimethylamine moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the pyrimidine ring.
Sulfonylation: The phenylsulfonyl group is added through a sulfonylation reaction, typically using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-diethylamine
- N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dipropylamine
Uniqueness
N-[4-(2-chlorophenyl)-5-(phenylsulfonyl)-2-pyrimidinyl]-N,N-dimethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-(benzenesulfonyl)-4-(2-chlorophenyl)-N,N-dimethylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c1-22(2)18-20-12-16(25(23,24)13-8-4-3-5-9-13)17(21-18)14-10-6-7-11-15(14)19/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRZUOHQZICTBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C(=N1)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B3129674.png)
![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide](/img/structure/B3129679.png)
![2-[4-(Pyridin-2-yl)piperazin-1-yl]quinoxaline](/img/structure/B3129685.png)
![N-[4-(2-chlorophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B3129687.png)


![(4-fluorophenyl)[1-[nitro(phenylsulfonyl)methyl]-3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3129704.png)
![6-(methylsulfanyl)-4-(2-naphthyloxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3129720.png)

![4-{[(2-methoxy-1-naphthyl)sulfinyl]amino}-N,N-dimethylbenzenesulfonamide](/img/structure/B3129737.png)
![methyl 2-{[(5-oxo-4,5-dihydro-1H-pyrazol-4-ylidene)methyl]amino}acetate](/img/structure/B3129750.png)
![5-[(4-fluorophenyl)sulfinyl]-N-methyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3129760.png)


